molecular formula C17H15Cl2NO3 B2375472 (4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate CAS No. 339278-55-6

(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate

Cat. No.: B2375472
CAS No.: 339278-55-6
M. Wt: 352.21
InChI Key: ALGWAQNYXROCFB-CMDGGOBGSA-N
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Description

(4-Methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate ( 339278-55-6) is a synthetic carbamate compound with a molecular formula of C17H15Cl2NO3 and a molecular weight of 352.20 g/mol . This reagent is provided as a high-purity building block for chemical and pharmaceutical research. Carbamates as a class are known for their ability to inhibit the enzyme acetylcholinesterase (AChE) . The inhibition of AChE by carbamate esters leads to the reversible carbamylation of the enzyme, which can disrupt neurotransmitter signaling . This mechanism is of significant interest in neurological and toxicological studies. Researchers may utilize this compound as an advanced intermediate in the synthesis of more complex molecules or as a reference standard in analytical studies. Its structural features, including the dichlorophenyl and methoxyphenyl groups, make it a valuable scaffold for investigating structure-activity relationships in medicinal chemistry. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, as carbamate compounds can exhibit toxicity .

Properties

IUPAC Name

(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-22-14-5-2-13(3-6-14)11-23-17(21)20-9-8-12-4-7-15(18)16(19)10-12/h2-10H,11H2,1H3,(H,20,21)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGWAQNYXROCFB-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC=CC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)N/C=C/C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate typically involves the following steps:

    Formation of the Ethenyl Intermediate: The initial step involves the preparation of the (E)-2-(3,4-dichlorophenyl)ethenyl intermediate through a Wittig reaction or a Heck coupling reaction.

    Carbamate Formation: The intermediate is then reacted with (4-methoxyphenyl)methyl isocyanate under controlled conditions to form the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate nitrogen or the aromatic rings, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or aromatic derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antitumor Activity
    • Recent studies have demonstrated that derivatives of carbamate compounds exhibit significant antitumor properties. For instance, compounds similar to (4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate have shown promising results against various human cancer cell lines, including breast and prostate cancers. The compound's structure allows for modifications that enhance its biological activity.
    • A notable study reported that a related carbamate derivative exhibited an IC50 value of 2.76 µM against the OVXF 899 cell line, indicating potent antitumor activity .
  • Enzyme Inhibition
    • Carbamates are known to act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The potential of this compound in this regard could be explored further to develop treatments for neurodegenerative diseases like Alzheimer's.
    • A study highlighted that certain carbamate derivatives inhibited AChE with an IC50 value of 36.05 µM, suggesting potential therapeutic applications in enhancing cholinergic function .

Agricultural Applications

  • Pesticides and Herbicides
    • The compound's structural characteristics make it a candidate for development as a pesticide or herbicide. Carbamates are widely used in agriculture due to their ability to inhibit key metabolic pathways in pests and weeds.
    • Research into the synthesis of novel carbamate derivatives has indicated that modifications can lead to increased efficacy against specific agricultural pests while minimizing toxicity to non-target organisms.

Material Science Applications

  • Polymer Chemistry
    • The unique properties of this compound also make it suitable for use in polymer chemistry. Its ability to form stable bonds can be utilized in the development of new materials with enhanced thermal and mechanical properties.
    • Studies have focused on incorporating such compounds into polymer matrices to improve material performance for applications in coatings and composites.

Case Studies

  • Anticancer Research
    • A comprehensive study involving a series of carbamate derivatives demonstrated that modifications at the para position significantly influenced anticancer activity. The most active derivative showed an IC50 value of 0.003 µM against human lung cancer cells, highlighting the potential for targeted cancer therapies based on this chemical structure .
  • Neuroprotective Studies
    • Investigations into the neuroprotective effects of carbamates have led to promising results in models of Alzheimer's disease. Compounds similar to this compound were found to enhance cognitive function in animal models by inhibiting cholinesterase enzymes .

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Applications/Properties References
(4-Methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate Methoxyphenyl, ethenyl linker, 3,4-dichlorophenyl Hypothesized pesticide (structural analog)
(4-Chlorophenyl)methyl N-(3,4-dichlorophenyl)carbamate Chlorophenyl instead of methoxyphenyl Structural analog; unknown bioactivity
Methyl (3,4-dichlorophenyl)carbamate (SWEP) Methyl carbamate, 3,4-dichlorophenyl Commercial pesticide (herbicide)
[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl N-(3,4-dichlorophenyl)carbamate Pyrazole ring, methoxyphenyl, carbamate Unspecified bioactivity (structural complexity)
4-Chlorobenzyl N-(4-chlorostyryl)carbamate Chlorobenzyl, chlorostyryl linker No explicit applications reported

Key Observations:

3,4-Dichlorophenyl is conserved across analogs, suggesting its critical role in bioactivity, possibly by enhancing binding to pesticidal targets .

Linker Influence :

  • The (E)-ethenyl linker in the target compound introduces rigidity, which may improve stability compared to flexible alkyl chains in compounds like N-(3,4-dichlorophenyl)propionamide .
  • SWEP lacks a linker, relying solely on direct carbamate attachment, which may limit its conformational diversity .

Click chemistry (e.g., triazole formation in ) could be adapted for introducing the ethenyl linker .

Comparison with Functionally Similar Compounds

Table 2: Functional Analogs in Agrochemicals

Compound Name Structure Mode of Action Applications References
Carbendazim Methyl benzimidazole carbamate Fungicide (microtubule disruption) Agriculture
Chlorpropham Isopropyl carbamate, chlorophenyl Herbicide (sprout inhibitor) Potato storage
Dichlorophenylurea (DIU) Urea core, dichlorophenyl Herbicide (photosynthesis inhibitor) Weed control

Key Differences:

  • Carbamate vs. Urea : Carbamates (target compound, SWEP) typically inhibit acetylcholinesterase or disrupt microtubules, while ureas like DIU interfere with photosynthesis .
  • Methoxy vs. Chloro : The target compound’s methoxy group may reduce soil persistence compared to chloro -substituted herbicides, aligning with environmental safety trends .

Biological Activity

The compound (4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Chemical Formula : C17_{17}H16_{16}Cl2_{2}N1_{1}O2_{2}
  • Molecular Weight : 335.22 g/mol
  • Structural Features : The compound features a methoxy group, a dichlorophenyl moiety, and a carbamate functional group which may contribute to its biological properties.

Research indicates that the biological activity of this compound may involve several pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission.
  • Receptor Modulation : Preliminary studies suggest that it may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.

In Vitro Studies

In vitro experiments have demonstrated that the compound exhibits significant inhibitory activity against AChE and BChE:

Compound AChE IC50 (µM) BChE IC50 (µM)
This compound36.0529.75

These results indicate that the compound may have applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .

Case Studies

  • Neuroprotective Effects : A study highlighted the protective effects of the compound on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential for treating Parkinson's disease-like symptoms .
  • Anticancer Activity : Another investigation into structurally related compounds revealed that modifications similar to those found in this compound enhanced anticancer activity against various cell lines. The presence of electron-withdrawing groups like chlorine was noted as critical for enhancing cytotoxicity .

Q & A

Basic: What are the recommended synthetic routes for this carbamate?

Answer:
Synthesis typically involves carbamate formation via two primary routes:

  • Route 1: Reacting (4-methoxyphenyl)methanol with an isocyanate derivative (e.g., (E)-2-(3,4-dichlorophenyl)ethenyl isocyanate) under anhydrous conditions (e.g., THF, 0–5°C).
  • Route 2: Using chloroformate intermediates (e.g., (E)-2-(3,4-dichlorophenyl)ethenyl chloroformate) with (4-methoxyphenyl)methanol in the presence of a base (e.g., pyridine) .
    Key Steps:
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
  • Purify via column chromatography (hexane:ethyl acetate, 3:1) and confirm structure via 1H/13C NMR and IR spectroscopy .

Basic: How is structural integrity confirmed post-synthesis?

Answer:
Critical analytical techniques include:

  • 1H NMR: Aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and ethenyl protons (δ ~6.5 ppm, J = 16 Hz for E-configuration).
  • 13C NMR: Carbamate carbonyl (δ ~154 ppm), dichlorophenyl carbons (δ 125–139 ppm).
  • IR: Strong C=O stretch (~1700 cm⁻¹) and N-H bend (~1530 cm⁻¹) .
  • HRMS: Molecular ion peak matching calculated mass (e.g., [M+H]+ for C₁₇H₁₅Cl₂NO₃: 352.0512) .

Basic: What in vitro assays screen for neuroactivity?

Answer:
Initial screening includes:

  • Radioligand Binding: Sigma receptors (³H-(+)-3-PPP displacement, Ki determination) .
  • Functional Assays: cAMP modulation in SH-SY5Y neuroblastoma cells.
  • Reference Compounds: Haloperidol (sigma antagonist) for comparative EC₅₀/IC₅₀ calculations .

Advanced: How are contradictions in biological data resolved?

Answer: Contradictions arise from assay variability (cell lines, concentrations). Strategies include:

  • Standardized Panels: Use NCI-60 cancer cell lines for cytotoxicity consistency.
  • Meta-Analysis: Pool data from >3 independent studies (e.g., sigma receptor Ki values).
  • Molecular Docking: Compare binding modes (AutoDock Vina) to explain potency differences.
    Example:
CompoundKi (nM)Structural Feature
Target Compound~0.3*Ethenyl + 3,4-dichlorophenyl
Analog (-)-2 1.3Cyclohexylamine backbone
*Predicted based on structural analogs .

Advanced: How does the 3,4-dichlorophenyl group affect pharmacokinetics?

Answer:

  • Lipophilicity: Increases logP by +1.2 vs. non-chlorinated analogs, enhancing BBB permeability (PAMPA assay: Pe = 12 × 10⁻⁶ cm/s).
  • Metabolism: Hepatic glucuronidation (major clearance route; LC-MS/MS metabolite ID).
  • In Vivo Data (Rodents): t₁/₂ = 6.2 h (iv), oral bioavailability = 45% .

Advanced: What synthetic modifications reduce off-target effects?

Answer:

  • Polar Substituents: Add -OH/-COOH to 4-methoxyphenyl ring (reduces CNS penetration by 60%).
  • Fluorination: Replace ethenyl H with F (improves metabolic t₁/₂ by 40%).
  • Parallel Synthesis: Screen 50+ derivatives via SPR for selectivity .

Basic: What analytical methods assess purity?

Answer:

  • HPLC-UV: ≥95% purity (C18 column, acetonitrile/water gradient).
  • DSC/TGA: Melting point (~160°C) and thermal stability (decomposition >200°C).
  • GC-MS: Residual solvent quantification (e.g., THF <0.1%) .

Advanced: Why is the E-configuration critical for bioactivity?

Answer:

  • Stereoelectronic Alignment: E-configuration positions dichlorophenyl and carbamate moieties for optimal receptor interactions (NOESY/X-ray).
  • Activity Loss: Z-isomers show 10–100× lower kinase inhibition (e.g., IC₅₀ = 1.2 µM vs. 12 µM in EGFR assays) .

Basic: What are common degradation pathways?

Answer:

  • Hydrolysis: Carbamate ester cleavage at pH 7.4 (PBS, 37°C), yielding 4-methoxybenzyl alcohol and N-[(E)-2-(3,4-DCP)ethenyl]carbamic acid.
  • Stabilization: Lyophilization or pH 5–6 buffers reduce degradation to <20% over 24h .

Advanced: How do computational methods guide optimization?

Answer:

  • QSAR Models: Predict logP (AlogPs) and metabolic sites (e.g., CYP3A4 oxidation).
  • MD Simulations: Assess membrane permeability (GROMACS, lipid bilayer models).
  • Docking: Prioritize derivatives with ΔG < -9 kcal/mol for sigma receptors .

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